Furacrinic acid

Description

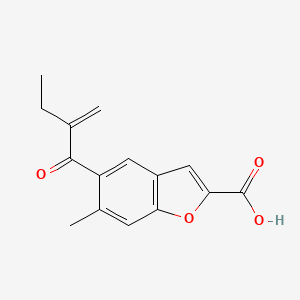

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWLXUYSLIIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178217 | |

| Record name | Furacrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-33-8 | |

| Record name | Furacrinic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furacrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURACRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Transformations of Furacrinic Acid

Advanced Synthetic Strategies for Furacrinic Acid Elaboration

The construction of the this compound scaffold, particularly the benzofuran (B130515) moiety, is pivotal. Advanced synthetic strategies offer efficient and selective ways to build this heterocyclic system. These methods often employ catalysis and innovative energy sources to drive reactions.

Transition-metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds required for the benzofuran ring system. Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir) have been extensively used for synthesizing benzofuran derivatives.

Palladium-catalyzed reactions, such as Heck and Sonogashira couplings, followed by cyclization, are prominent methods. For instance, a palladium-catalyzed annulation reaction can be used to prepare polycyclic dihydrobenzofurans from alkenyl ethers and alkynyl oxime ethers. Similarly, copper-catalyzed methods, often involving Ullmann-type couplings or domino reactions, provide efficient routes to the benzofuran core. One approach involves the CuI-catalyzed ring closure of 2-haloaromatic ketones. The choice of metal catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Metal-Catalyzed Reactions for Benzofuran Synthesis

| Catalyst System | Starting Materials | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | Annulation | 41-86 | |

| Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ | Aryl iodide-joined alkenes, o-Alkynylanilines | Heck/Cacchi | 84-97 | |

| CuI, K₃PO₄ | 2-haloaromatic ketones | Ring Closure | - | |

| Cu(OTf)₂ | o-Alkylphenol, o-Acylated hydroxylamine | Annulative Amination | 50-71 | |

| Re₂O₇, then PdCl₂(C₂H₄)₂ | Phenols, Cinnamyl alcohols | Friedel-Crafts/Oxidative Annulation | - |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This involves using safer solvents, reducing waste, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Eliminating organic solvents is a primary goal of green chemistry, as they are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free reactions, conducted by grinding solid reactants together or by direct heating, can lead to reduced environmental impact, lower costs, and sometimes, unique reactivity. For example, three-component reactions to form α-aminophosphonates can be performed under solvent-free conditions using a supermagnetic nano iron oxide catalyst. The synthesis of imine derivatives has also been achieved efficiently under solvent- and catalyst-free conditions by using a pressure reduction technique to remove the water byproduct. Such methodologies could be adapted for key steps in the synthesis of this compound, particularly for condensation or cyclization steps.

While catalysis is a cornerstone of green chemistry for its ability to enable efficient transformations, catalyst-free reactions offer the ultimate simplification by avoiding the catalyst altogether. These reactions often rely on thermal energy or microwave irradiation to proceed and are advantageous as they eliminate the need for catalyst separation from the product and prevent potential contamination of the final compound with metal residues. Spontaneous polymerization of dihaloalkynes and disulfonic acids has been demonstrated as a catalyst-free process with 100% atom economy. While challenging, designing a catalyst-free pathway for a multi-step synthesis like that of this compound would involve leveraging the inherent reactivity of the starting materials under specific, energy-efficient conditions.

Table 2: Comparison of Reaction Approaches

| Approach | Key Feature | Advantages | Potential Application in this compound Synthesis |

|---|---|---|---|

| Solvent-Free | No reaction medium | Reduced waste, operational simplicity, lower cost. | Condensation and cyclization steps. |

| Catalyst-Free | No catalyst required | No catalyst contamination, simplified purification, reduced cost. | Cyclization or functional group interconversion steps. |

When a solvent is necessary, the use of green solvents is a preferable alternative to traditional volatile organic compounds. Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. Water, supercritical fluids (like CO₂), and deep eutectic solvents (DES) are prominent examples. Water is particularly attractive due to its abundance, non-toxicity, and non-flammability. Furoic acid derivatives, related to the core of this compound, have been shown to undergo Diels-Alder reactions with enhanced rates in water. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both solvent and catalyst, offering a simplified and environmentally friendly reaction system.

Table 3: Comparison of Conventional vs. Green Solvents

| Solvent | Classification | Key Hazards | Green Alternative | Benefits of Alternative |

|---|---|---|---|---|

| Benzene (B151609), Toluene | Aromatic Hydrocarbon | Carcinogenic, Flammable | Water, Anisole | Non-toxic (water), lower toxicity, biodegradable. |

| Dichloromethane, Chloroform | Chlorinated Hydrocarbon | Suspected Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity. |

Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions. By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. For example, the synthesis of benzodiazepin-2,5-diones was achieved in good yields with a reaction time of just 3 minutes using microwave irradiation. The aldol (B89426) condensation to form 4-oxo-2-butenoic acids has also been successfully performed using microwave assistance. This suggests that key steps in the synthesis of this compound, such as cyclization or condensation reactions, could be significantly optimized using microwave technology.

**Table 4: Hypothetical Comparison

In-Depth Scientific Review of this compound Synthesis Remains Elusive

This compound is classified as a benzofuran derivative and has been noted for its potential diuretic properties. ontosight.aiscribd.comscribd.com Its chemical structure, including its molecular formula (C₁₅H₁₄O₄) and connectivity, is established. nih.gov However, a thorough exploration of its synthetic pathways, particularly concerning regioselective and stereoselective approaches to its analogs, remains unpublished in accessible scientific literature.

Similarly, information regarding the derivatization and functionalization of the this compound core is not detailed in the available literature. While the chemical modification of polysaccharides and other molecules is a broad field of study, specific examples of modifying this compound to optimize its properties are not found. mdpi.commdpi.com

Furthermore, the crucial aspects of mechanistic investigations, including the elucidation of reaction mechanisms, the nature of catalytic cycles, and the characterization of transient intermediates specifically for the synthesis of this compound, are absent from the reviewed sources. While general principles of reaction mechanisms for furan (B31954) synthesis can be inferred from broader studies, their direct application and experimental validation for this compound are not documented.

Molecular and Cellular Biological Research of Furacrinic Acid

Deciphering the Molecular Mechanisms of Action of Furacrinic Acid

The molecular and cellular biological research of this compound has focused on understanding its interactions with various biological targets to elucidate its mechanism of action. This has primarily involved studies on its ability to modulate enzyme activity and its binding profile with specific receptors.

Enzyme Activity Modulation by this compound

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. tebubio.comlongdom.org They can be classified as reversible, binding through non-covalent interactions, or irreversible, forming covalent bonds with the enzyme. longdom.orgnumberanalytics.com The study of how this compound affects enzyme function is crucial to understanding its pharmacological effects.

Thrombin and Factor XIa: Research has suggested that this compound may possess anticoagulant properties. researchgate.net Anticoagulants are substances that prevent or reduce coagulation of blood, prolonging the clotting time. nih.gov Thrombin and Factor XIa are key serine proteases in the coagulation cascade. practical-haemostasis.commdpi.com Thrombin converts fibrinogen to fibrin, which forms a clot, while Factor XIa activates Factor IX, leading to thrombin generation. practical-haemostasis.commdpi.com Inhibition of these enzymes is a therapeutic strategy for preventing and treating thromboembolic diseases. ecrjournal.combtvb.orgnews-medical.net Some studies have investigated compounds with structural similarities to this compound for their potential to inhibit thrombin. researchgate.net

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is essential for the metabolism of a wide variety of endogenous and exogenous compounds, including many drugs. bioinformation.netnih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. bioinformation.netfda.gov For instance, competitive inhibition occurs when two drugs compete for the same active site on a CYP enzyme. proteopedia.org Some drugs can also be time-dependent inhibitors, where the extent of inhibition increases with pre-incubation time with the enzyme. solvobiotech.com The potential for this compound to interact with CYP enzymes, such as CYP2C9, has been a subject of interest. Tienilic acid, a structurally related compound, is a known inhibitor of CYP2C9. fda.gov

Allosteric Regulation: Allosteric regulation involves the binding of a modulator to a site on the enzyme other than the active site, known as an allosteric site. rsc.org This binding event causes a conformational change in the enzyme that alters its activity. libretexts.org This can either enhance or inhibit the enzyme's function. rsc.org Some enzyme inhibitors act through allosteric mechanisms. researchgate.net

Covalent Modifications: Irreversible inhibitors often form covalent bonds with enzymes, leading to permanent inactivation. longdom.orgnumberanalytics.com This type of inhibition is characterized by a strong bond between the inhibitor and the enzyme, often targeting reactive amino acid residues within the active site. longdom.org Mechanism-based inhibition is a type of irreversible inhibition where the enzyme converts a stable inhibitor molecule into a reactive one, which then covalently binds to the enzyme. solvobiotech.com

The study of enzyme kinetics provides quantitative information about the interaction between an enzyme and an inhibitor. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com Key parameters determined from kinetic studies include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibition constant (Ki), which indicates the inhibitor's binding affinity. numberanalytics.commdpi.com Different types of inhibition (competitive, non-competitive, uncompetitive) can be distinguished by analyzing how the inhibitor affects Km and the maximum reaction velocity (Vmax). libretexts.orgnih.gov For example, a competitive inhibitor increases the apparent Km of the substrate without affecting Vmax. libretexts.org

Table 1: Investigated Enzyme Interactions with this compound and Related Compounds

| Enzyme | Type of Interaction Investigated | Significance | Related Compounds Studied |

|---|---|---|---|

| Thrombin | Inhibition | Anticoagulant effect | Structurally similar benzofuran (B130515) derivatives researchgate.net |

| Factor XIa | Inhibition | Anticoagulant effect | General class of Factor XIa inhibitors mdpi.commdpi.com |

| Cytochrome P450 2C9 (CYP2C9) | Inhibition | Drug metabolism and interactions | Tienilic acid fda.gov |

Allosteric Regulation and Covalent Modifications of Enzyme Targets

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, regulating a wide array of cellular processes such as growth, proliferation, and apoptosis. wikipedia.org The modulation of these pathways is a key mechanism through which drugs and other bioactive molecules exert their effects. jax.org

While direct studies on the comprehensive effects of this compound on major signaling cascades are limited, research on structurally or functionally related compounds can offer potential insights.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including mitogens, stress, and inflammatory cytokines. wikipedia.orgfrontiersin.orgembopress.org This pathway regulates fundamental cellular processes like proliferation, differentiation, and apoptosis. wikipedia.org The MAPK family includes several key kinases such as ERK, JNK, and p38. frontiersin.org The activation of these kinases can be influenced by various factors, including oxidative stress. frontiersin.org For instance, some studies have shown that certain compounds can modulate the MAPK pathway to exert anti-inflammatory or apoptotic effects. mdpi.com While there is no direct evidence from the provided search results linking this compound to the MAPK pathway, this remains an area for potential investigation, given the role of MAPK signaling in cellular responses to various drugs.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. mdpi.commdpi.com This pathway is often dysregulated in various diseases, making it a significant therapeutic target. mdpi.com Activation of this cascade generally promotes cell survival and can protect against apoptosis induced by oxidative stress. consensus.app Conversely, inhibition of the PI3K/Akt/mTOR pathway can lead to reduced cell proliferation and induction of apoptosis. nih.gov Some natural compounds and drugs have been shown to modulate this pathway. mdpi.comnih.gov For example, retinoic acid has been demonstrated to depress the PI3K/Akt/mTOR signaling pathway. nih.gov The potential for this compound to interact with and modulate this critical signaling cascade has not been explicitly detailed in the provided search results and warrants further research.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis. nus.edu.sgcreative-diagnostics.com The canonical pathway is activated by inflammatory stimuli like TNF-α and leads to the expression of numerous inflammatory genes. creative-diagnostics.comfrontiersin.org Several compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.comnih.govnih.gov For example, ferulic acid has been reported to inhibit the activation of NF-κB. nih.gov Given the role of inflammation in various pathological conditions, investigating the potential of this compound to modulate the NF-κB pathway could reveal important aspects of its biological activity. However, direct evidence of such modulation by this compound is not present in the provided search results.

Beyond the major pathways mentioned above, cells utilize a multitude of interconnected signaling networks to respond to their environment. mdpi.commdpi.comnih.govredalyc.org These can include pathways regulated by second messengers like calcium (Ca²⁺) and cyclic AMP (cAMP). mdpi.comresearchgate.net For instance, changes in intracellular calcium levels can trigger a cascade of signaling events. mdpi.com Arachidonic acid and its derivatives are known to modulate several signaling pathways, including those involving cAMP, Ca²⁺, PKC, MAPK, and PI3K/Akt. nih.gov The activation of G-protein-coupled receptors (GPCRs) can also lead to the modulation of intracellular cAMP levels, which in turn affects cell cycle progression. researchgate.net While specific interactions of this compound with these other signaling networks have not been detailed, its structural and functional characteristics suggest that such interactions are plausible and represent a field for future research.

Exploration of Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Cellular Responses and Phenotypic Studies of this compound In Vitro

The investigation of this compound's effects at the cellular level utilizes various in vitro systems to understand its biological and pharmacological properties. These studies are fundamental to elucidating the mechanisms that underlie its observed physiological effects.

Application of In Vitro Models for Biological Activity Assessment (e.g., primary cell cultures, established cell lines)

In vitro models, including primary cell cultures and established cell lines, are standard tools for assessing the biological activity of pharmaceutical compounds. frontiersin.org They allow for controlled, reproducible experiments to determine a compound's effects on specific cellular functions and pathways. indianabiosciences.org For this compound, such models would be essential for exploring its cellular mechanisms of action.

While in vitro cell systems and various assays are commonly used to determine the antimicrobial properties of chemical compounds, a review of available scientific literature does not yield specific studies on the assessment of this compound's antimicrobial activities. plos.orgfrontiersin.orgnih.gov

The characterization of anti-inflammatory responses in cellular models often involves measuring the inhibition of pro-inflammatory mediators in cell lines like macrophages. mdpi.commdpi.com However, specific research detailing the in vitro anti-inflammatory effects of this compound on cellular systems is not described in the public scientific literature.

Cell-based assays are critical for evaluating a compound's ability to protect against oxidative stress by measuring markers of cellular damage or the activity of antioxidant enzymes. cellbiolabs.comexplorationpub.com Despite the established methodologies, specific studies evaluating the antioxidative protection mechanisms of this compound in cellular contexts have not been identified in the reviewed literature.

This compound is a synthetic compound that contains a benzofuran moiety. researchgate.net Beyond its established role as a diuretic, literature suggests it possesses other potential pharmacological activities. scribd.com It has been noted for its antihypertensive action and has been identified as a potential candidate for anticoagulant properties based on its chemical structure. researchgate.netresearchgate.net

Table 1: Potential Pharmacological Activities of this compound

| Pharmacological Activity | Context/Evidence | Reference |

| Antihypertensive | Mentioned as a known action of the compound. | researchgate.netresearchgate.net |

| Anticoagulant | Suggested as a potential property for investigation. | researchgate.netresearchgate.net |

Evaluation of Antioxidative Protection Mechanisms in Cellular Contexts

Impact on Cellular Processes and Homeostasis (e.g., cell survival, proliferation, differentiation, lipid accumulation, steroidogenesis)

The maintenance of cellular homeostasis, which includes processes like cell survival, proliferation, and differentiation, is crucial for tissue function. mdpi.comabcam.com Similarly, metabolic processes such as lipid accumulation and steroidogenesis are tightly regulated at the cellular level. mdpi.comnih.govconicet.gov.ar Detailed in vitro investigations into the specific impact of this compound on these fundamental cellular processes and homeostasis are not available in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological effects. While comprehensive SAR studies specifically targeting this compound are limited in publicly available literature, valuable insights can be drawn from research on structurally related compounds, particularly other benzofuran derivatives and analogues of ethacrynic acid. These studies help to elucidate the chemical determinants for activities such as diuresis, antihypertensive effects, and anticoagulant potential.

Correlation Between Chemical Structure and Observed Biological Activities

The biological activity of this compound and its derivatives is intrinsically linked to its core benzofuran structure and the nature of its substituents. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov The various pharmacological properties of compounds containing this nucleus, including diuretic, antihypertensive, and anticoagulant effects, are highly dependent on the specific substitution patterns on both the benzene (B151609) and furan (B31954) rings. researchgate.netmdpi.com

For instance, research on phenyl-benzofuran carboxylic acid derivatives as inhibitors of CLC-K chloride channels, which are key for renal salt reabsorption, offers significant clues into the diuretic potential of compounds like this compound. nih.gov In these studies, the presence and position of the carboxylic acid group and other substituents on the benzofuran ring are critical for inhibitory potency. nih.gov

The antihypertensive action of this compound is another area where its chemical structure plays a pivotal role. researchgate.net While the precise mechanism is not fully elucidated, it is likely related to its diuretic effect and potentially other vasodilatory mechanisms common to benzofuran derivatives. The α,β-unsaturated ketone moiety in the acyl side chain of this compound is a reactive Michael acceptor, a feature it shares with the potent diuretic ethacrynic acid. This group can react with sulfhydryl groups of proteins, which may contribute to its biological activity. science.gov Studies on ethacrynic acid analogs have shown that the acryloyl moiety is crucial for their biological effects. science.gov

Identification of Key Pharmacophore Features and Structural Determinants for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For the diuretic activity of this compound-related compounds, a pharmacophore model has been proposed based on studies of CLC-K channel inhibitors. nih.gov

Key pharmacophoric features for diuretic activity (based on CLC-K inhibitors) likely include:

A Hydrogen Bond Acceptor/Negative Ionizable Group: The carboxylic acid group on the benzofuran ring is a critical feature, likely forming hydrogen bonds or ionic interactions with the target protein. nih.gov

Aromatic/Hydrophobic Regions: The benzofuran ring system itself provides a necessary hydrophobic scaffold for binding to the target. nih.gov

Specific Spatial Geometry: The planarity of the aromatic system has been identified as a major determinant for distinguishing between activating and blocking activities on CLC-K channels. nih.gov Non-coplanar arrangements of aromatic rings, as might be influenced by bulky substituents, tend to favor inhibitory (blocking) activity. nih.gov

The table below summarizes the key structural features of this compound and their likely contribution to its biological activities, based on data from related compounds.

| Structural Feature | Likely Contribution to Biological Activity |

| Benzofuran Core | Provides the fundamental scaffold for receptor binding and is a known pharmacophore for various biological activities. nih.gov |

| Carboxylic Acid Group | Acts as a hydrogen bond donor/acceptor or an anionic center, crucial for interaction with biological targets like ion channels. nih.gov |

| α,β-Unsaturated Ketone | Functions as a Michael acceptor, potentially reacting with cysteine residues on target proteins, similar to ethacrynic acid. science.gov |

| Methyl Group on Benzene Ring | Influences the electronic properties and steric profile of the molecule, potentially affecting binding affinity and selectivity. |

| Ethyl Group on Acyl Chain | Contributes to the lipophilicity and overall shape of the side chain, which can impact pharmacokinetics and target interaction. |

Rational Design of Novel Analogs Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. The goal of rational drug design is to make targeted modifications to a lead compound to enhance its therapeutic profile.

Strategies for the design of novel this compound analogs could include:

Modification of the Acyl Side Chain: The reactivity of the Michael acceptor system can be modulated by altering the substituents on the double bond. Replacing the ethyl group with other alkyl or aryl groups could fine-tune the reactivity and steric bulk, potentially leading to enhanced selectivity for specific protein targets.

Substitution on the Benzofuran Ring: Introduction of different substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at various positions on the benzene portion of the benzofuran nucleus could significantly impact the electronic distribution and lipophilicity of the molecule. This, in turn, could influence binding affinity and metabolic stability. For example, in related benzofuran derivatives, specific substitutions have been shown to enhance anticancer activity. mdpi.com

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole ring, to potentially improve metabolic stability and oral bioavailability while maintaining the key anionic interaction.

Conformational Restriction: Introducing cyclic structures or other rigid linkers could lock the molecule into a more bioactive conformation, thereby increasing potency. The cyclization of a related compound, 3-phenyl-CPP, into a benzofuran system resulted in a more potent CLC-K inhibitor, demonstrating the potential of this strategy. nih.gov

The table below outlines potential modifications to the this compound structure and the rationale behind them for designing new analogs.

| Modification Strategy | Rationale | Potential Outcome |

| Varying Substituents on the Acryloyl Moiety | Modulate Michael reactivity and steric interactions. | Improved potency and/or selectivity. |

| Introducing Halogens on the Benzene Ring | Alter electronic properties and lipophilicity. | Enhanced binding affinity and metabolic stability. |

| Replacing the Carboxylic Acid with a Tetrazole | Bioisosteric replacement to improve pharmacokinetic properties. | Increased oral bioavailability. |

| Creating Rigid Analogs | Reduce conformational flexibility to favor the bioactive conformation. | Increased potency. |

Through such targeted modifications, it may be possible to develop novel compounds based on the this compound scaffold with optimized therapeutic properties for conditions such as hypertension and edema.

Preclinical in Vivo Research on Furacrinic Acid in Animal Models

Evaluation of Efficacy in Relevant Animal Models (Excluding human safety)

Comprehensive searches for specific preclinical data on furacrinic acid's efficacy in established animal models for hypertension and thrombosis yielded no specific results. Although its classification as a diuretic suggests it was likely evaluated for antihypertensive effects, potentially in models like the Spontaneously Hypertensive Rat (SHR), no published studies detailing such investigations could be located. ncats.iofrontiersin.orgcriver.com

Assessment of Antihypertensive Efficacy in Animal Models of Hypertension

There is no available data from preclinical studies to assess the antihypertensive efficacy of this compound in animal models of hypertension. Standard models for such evaluations include the Spontaneously Hypertensive Rat (SHR) and angiotensin II-induced hypertension models. mdpi.comfrontiersin.org

Investigation of Anticoagulant Efficacy in Animal Models of Thrombosis

No evidence was found to suggest that this compound was investigated for anticoagulant properties. Therefore, no information exists on its efficacy in animal models of thrombosis, such as ferric chloride-induced thrombosis or venous ligation models. nih.govnih.gov

Exploration of Other Potential Pharmacological Activities in Animal Systems

This compound was primarily investigated as a diuretic. ncats.ioncats.io Loop diuretics, a class to which this compound may belong, are known to have complex effects beyond diuresis, but specific explorations of other potential pharmacological activities for this compound in animal systems are not documented. frontiersin.org

Pharmacodynamic Investigations in Animal Models

The lack of primary efficacy data is mirrored by an absence of published pharmacodynamic studies for this compound in animal models.

Assessment of Target Engagement and Downstream Biological Effects In Vivo

No studies are available that assess the in vivo target engagement of this compound or its downstream biological effects. For a diuretic, this would typically involve measuring its interaction with renal transporters, such as the Na-K-Cl cotransporter for loop diuretics, and the subsequent impact on urinary electrolyte excretion. dovepress.comdrugbank.com

Identification and Validation of Pharmacodynamic Biomarkers

Without in vivo studies, no pharmacodynamic biomarkers have been identified or validated for tracking the biological effects of this compound in animal models. Such biomarkers would typically include changes in urine volume and the urinary excretion rates of sodium, potassium, and chloride. nih.govfrontiersin.org

Advanced Analytical and Spectroscopic Characterization of Furacrinic Acid

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the complex structure of Furacrinic acid. These techniques provide detailed information on the connectivity of atoms, stereochemical arrangement, and the precise elemental composition of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. libretexts.org For a molecule like this compound, which contains multiple stereocenters, advanced NMR methods are crucial for determining its three-dimensional structure in solution. thieme-connect.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish proton-proton coupling networks, which helps in assigning the signals of the ethyl group and the aromatic and furan (B31954) protons. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, offering insights into the spatial proximity of protons and thus helping to define the molecule's preferred conformation and relative stereochemistry.

For a definitive stereochemical assignment, techniques like the use of chiral shift reagents or the measurement of residual dipolar couplings (RDCs) in weakly aligning media can be employed. thieme-connect.com These methods can differentiate between diastereomers and provide data to establish the relative and absolute configuration of the chiral centers.

Detailed Research Findings: The analysis of ¹H-NMR and ¹³C-NMR spectra allows for the assignment of each proton and carbon atom in the this compound structure. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and chlorine causing downfield shifts. libretexts.org The broad signal of the carboxylic acid proton is also a characteristic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted NMR data based on the analysis of similar structures. mdpi.comoregonstate.eduucl.ac.ukchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic/Furan CH | 6.5 - 8.0 (m) | 110 - 150 |

| Vinylic (=CH₂) | 5.0 - 5.5 (m) | 115 - 140 |

| Methylene (-CH₂-) | 2.2 - 2.7 (q) | 20 - 30 |

| Methyl (-CH₃) on ethyl group | 1.0 - 1.3 (t) | 10 - 15 |

| Methyl (-CH₃) on ring | 2.3 - 2.6 (s) | 15 - 25 |

| Quaternary Carbons | - | 120 - 160 |

| Carbonyl Carbon (C=O) | - | 190 - 200 |

Note: s = singlet, t = triplet, q = quartet, m = multiplet. Predicted values are based on standard chemical shift ranges and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a sample with high precision. ncats.io Unlike low-resolution mass spectrometry, HRMS provides mass measurements accurate to several decimal places, which is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. rsc.org

For this compound (C₁₅H₁₂Cl₂O₄), HRMS can confirm its molecular formula by measuring its exact mass and comparing it to the theoretical value. This high level of accuracy definitively rules out other potential formulas. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to generate the intact molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is essential for accurate mass measurement. chemicalbook.comnih.gov

Detailed Research Findings: The determination of the exact mass of the molecular ion of this compound allows for the calculation of its elemental formula. The isotopic pattern, particularly the characteristic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl), further corroborates the proposed structure.

Table 2: HRMS Data for this compound This table demonstrates how HRMS can distinguish this compound from other compounds with the same nominal mass.

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| C₁₅H₁₂Cl₂O₄ | 326 | 326.01127 |

| C₁₆H₁₆Cl₂O₃ | 326 | 326.04765 |

| C₁₃H₈Cl₂N₄O₃ | 326 | 326.00280 |

| C₁₈H₂₂O₅ | 322 | 322.14672 |

The data clearly shows that a high-resolution measurement can easily differentiate between possible molecular formulas.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformation. chemspider.comlocalpharmaguide.com These techniques are complementary and rely on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying polar functional groups. In this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the ketone and the carboxylic acid, C-O stretching vibrations, and C-H bonds. chemspider.comwikipedia.org The presence of a broad O-H band is often indicative of hydrogen bonding, which can provide clues about the solid-state packing or solution-phase aggregation. chemspider.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. localpharmaguide.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR. For this compound, Raman spectroscopy would be effective in identifying the C=C bonds within the aromatic and furan rings, as well as the C-Cl bonds. Because water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous media. localpharmaguide.com

Table 3: Characteristic Vibrational Frequencies for this compound This table outlines the expected absorption bands for the key functional groups in this compound. chemspider.comwikipedia.org

| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |

| Ketone & Carboxylic Acid | C=O stretch | 1680 - 1760 (strong) | Strong |

| Aromatic/Furan Ring | C=C stretch | 1450 - 1600 (medium) | Strong |

| Furan Ring | C-O-C stretch | 1000 - 1300 (strong) | Medium |

| Alkyl Groups | C-H stretch | 2850 - 3000 (medium) | Strong |

| Aryl Halide | C-Cl stretch | 600 - 800 (strong) | Strong |

Chromatographic and Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers. These techniques are critical for assessing the purity of a sample.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. mdpi.com Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample. oregonstate.edu

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based CSPs are commonly employed for the separation of chiral carboxylic acids. mdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation.

Table 4: Representative Chiral HPLC Method for this compound This table outlines a typical set of conditions for the chiral separation of this compound enantiomers.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based CSP) |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | |

| Retention Time (R)-enantiomer | t_R1 |

| Retention Time (S)-enantiomer | t_R2 |

| Resolution (Rs) | > 1.5 for baseline separation |

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and its advanced counterpart, UHPLC, are the primary techniques for determining the purity of this compound and quantifying any process-related impurities. UHPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

A typical method for purity analysis involves reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). ucl.ac.uk A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common practice to ensure sharp, symmetrical peak shapes for acidic analytes like this compound.

Table 5: Typical UHPLC Method for Purity Analysis of this compound This table provides a standard set of UHPLC conditions for assessing the chemical purity of this compound.

| Parameter | Condition |

| System | UHPLC System |

| Column | C18 Reversed-Phase, < 2 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA Detector, 254 nm |

| Injection Volume | 1 µL |

Theoretical and Computational Chemistry Approaches for Furacrinic Acid Research

In Silico Target Identification and Mechanism Prediction

Computational, or in silico, methods provide powerful tools for predicting the biological targets of a chemical compound and elucidating its mechanism of action. globalresearchonline.net These approaches leverage vast biological and chemical databases to model complex interactions, moving from a single-target view to a more holistic, systems-level understanding. phadtarepharmacy.edu.in For a compound like furacrinic acid, these techniques can help identify its molecular partners and the biological pathways it modulates.

Reverse Screening and Chemoinformatics Methodologies

Reverse screening, also known as target prediction or target fishing, is a computational strategy used to identify potential macromolecular targets for a small molecule. globalresearchonline.net Unlike traditional virtual screening where a library of compounds is screened against a known target, reverse screening uses the small molecule's structure as a probe to search against a database of protein targets. unil.ch The fundamental premise is that structurally similar ligands often bind to similar protein targets. globalresearchonline.net

The process involves comparing the chemical structure of the query compound, in this case, this compound, against large libraries of molecules with experimentally validated bioactivities on known targets. unil.ch Chemoinformatics is crucial to this process, providing the methods to standardize and process molecular information, typically from formats like SMILES or SDF, ensuring data quality and consistency for the analysis. unil.ch Similarity is assessed using various metrics, with common methods including the comparison of 2D fingerprints (Tanimoto coefficient) or 3D shape and electrostatic features. unil.ch Web servers and tools like SwissTargetPrediction and TargetHunter utilize these principles to predict a ranked list of the most probable protein targets for a given molecule. globalresearchonline.net

For this compound, a reverse screening approach could uncover previously unknown off-targets or help to explain its broader pharmacological profile beyond its primary diuretic effects.

Table 1: Illustrative Example of a Reverse Screening Output for a Query Compound

This table demonstrates the typical format of results from a reverse screening analysis, where potential protein targets are ranked based on a similarity score between the query compound and known ligands of that target.

| Target Name | Target Class | Organism | Similarity Score (e.g., Tanimoto) | Known Ligands in Database |

| Solute carrier family 12 member 1 | Transporter | Homo sapiens | 0.85 | 150 |

| Carbonic anhydrase 2 | Lyase | Homo sapiens | 0.79 | 2,500 |

| Prostaglandin G/H synthase 2 | Oxidoreductase | Homo sapiens | 0.72 | 1,800 |

| Peroxisome proliferator-activated receptor gamma | Nuclear Receptor | Homo sapiens | 0.68 | 3,200 |

Network Pharmacology for Comprehensive Pathway Elucidation

Network pharmacology represents a paradigm shift from the "one drug, one target" model to a more comprehensive "multi-target, multi-pathway" approach. phadtarepharmacy.edu.in It integrates systems biology, bioinformatics, and pharmacology to understand how a drug exerts its effects through a complex network of interactions. nih.gov This methodology is particularly useful for analyzing the polypharmacology of compounds—their ability to interact with multiple targets. phadtarepharmacy.edu.in

The typical workflow for a network pharmacology study on this compound would involve:

Target Identification: Identifying potential protein targets of this compound using methods like reverse screening or from existing literature.

Network Construction: Building a protein-protein interaction (PPI) network using the identified targets. Databases such as STRING and BioGRID provide information on experimentally validated and predicted protein interactions. phadtarepharmacy.edu.in The resulting network connects the drug's direct targets to other interacting proteins.

Functional Analysis: Analyzing the network to identify key nodes (hub genes) and modules that are critical for the drug's effect. nih.govnih.gov This is often followed by pathway enrichment analysis using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine which signaling or metabolic pathways are significantly affected. phadtarepharmacy.edu.inneist.res.in

Table 2: Hypothetical Pathway Enrichment Analysis for this compound Targets

This table shows a potential result from a KEGG pathway analysis, indicating the biological pathways most significantly associated with the predicted targets of this compound.

| KEGG Pathway ID | Pathway Description | Associated Target Genes | p-value |

| hsa04960 | Aldosterone-regulated sodium reabsorption | SLC12A1, SLC12A3, FXYD2 | <0.001 |

| hsa04151 | PI3K-Akt signaling pathway | PIK3CA, AKT1, EGFR | <0.01 |

| hsa04010 | MAPK signaling pathway | MAPK1, HRAS, SRC | <0.01 |

| hsa05200 | Pathways in cancer | EGFR, SRC, PIK3CA | <0.05 |

| hsa04668 | TNF signaling pathway | TNF, MAP3K7 | <0.05 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. uestc.edu.cn The core assumption of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. bigchem.eu

Developing a QSAR model involves several key steps:

Data Set Preparation: A training set of molecules with known biological activities (e.g., diuretic potency) is assembled. meilerlab.org

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These can describe various properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. bigchem.eu

Model Generation: A mathematical model is created to relate the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Multiple Linear Regression (MLR) is a common technique used for this purpose. mdpi.com

Validation: The model's statistical significance and predictive power are rigorously tested using both internal validation (e.g., cross-validation) and an external test set of compounds not used in model generation. bigchem.eunih.gov

For this compound, a QSAR study could be performed on a series of its chemical analogs. The resulting model could be used to predict the diuretic activity of novel, yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts to design more potent and selective compounds. nih.gov The model would also provide insights into which structural features are most important for the desired biological effect. mdpi.com

Table 3: Interactive Hypothetical QSAR Data for this compound Analogs

This interactive table presents a simplified, hypothetical dataset for a QSAR study. Users can sort the data to see how different molecular descriptors might correlate with predicted biological activity.

| Compound ID | R-Group Substitution | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| FA-01 | -H | 3.1 | 330.1 | 65.4 | 1.5 |

| FA-02 | -Cl | 3.6 | 364.6 | 65.4 | 0.8 |

| FA-03 | -CH₃ | 3.5 | 344.1 | 65.4 | 1.1 |

| FA-04 | -F | 3.2 | 348.1 | 65.4 | 1.3 |

| FA-05 | -OCH₃ | 3.0 | 360.1 | 74.6 | 2.2 |

| FA-06 | -NO₂ | 2.9 | 375.1 | 111.2 | 4.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.